5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Catalog No.
S673985
CAS No.
251300-28-4
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-fluoro-2-hydroxybenzaldehyde

CAS Number

251300-28-4

Product Name

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzaldehyde

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

InChI Key

YYCQXIWKIRQWHN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)F)Br

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)Br

Potential as a Pharmaceutical Building Block:

-Bromo-3-fluoro-2-hydroxybenzaldehyde possesses a unique combination of functional groups (aldehyde, hydroxyl, and bromo-fluoro substituents) that make it an attractive building block for the synthesis of various biologically active molecules. Studies have shown its potential as a precursor for the development of novel therapeutic agents targeting diverse diseases, including:

  • Anti-cancer drugs

    The compound's ability to interact with specific cellular processes involved in cancer development has been explored. For example, research suggests its potential for the design of selective kinase inhibitors, a class of drugs known to target specific enzymes involved in cancer cell proliferation and survival [].

  • Anti-inflammatory drugs

    The anti-inflammatory properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde derivatives are being investigated. Studies indicate that these derivatives may possess the ability to modulate inflammatory pathways, offering potential for the development of new anti-inflammatory therapies [].

Applications in Material Science:

The unique properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde, such as its reactivity and potential for forming various functional groups, make it a candidate for various material science applications. Research suggests its potential use in:

  • Organic electronics

    The compound's ability to participate in condensation reactions allows for the synthesis of conjugated polymers, which are essential materials for organic electronics applications like organic light-emitting diodes (OLEDs) and organic solar cells.

  • Liquid crystals

    The introduction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde into specific molecular structures can influence their liquid crystalline properties. This has potential applications in the development of new liquid crystal materials for display technologies.

Research in Medicinal Chemistry:

-Bromo-3-fluoro-2-hydroxybenzaldehyde serves as a valuable tool in medicinal chemistry research due to its ability to act as a versatile intermediate in the synthesis of various complex molecules. Studies utilize the compound for:

  • Structure-activity relationship (SAR) studies

    By introducing modifications to the 5-bromo-3-fluoro-2-hydroxybenzaldehyde scaffold and evaluating the resulting compounds' biological activity, researchers can gain valuable insights into the relationship between a molecule's structure and its function.

  • Development of chemical probes

    The compound can be employed to create specific chemical probes for studying biological processes and investigating the mechanisms of action of drugs. These probes can aid in drug discovery and development efforts.

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that belongs to the class of halogenated aromatic aldehydes. Its molecular formula is C7H4BrF O2, indicating the presence of bromine, fluorine, and hydroxyl functional groups on a benzene ring. The compound features a hydroxyl group (-OH) at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 3-position of the benzene ring. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to yield alcohols.
  • Nucleophilic Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, leading to various substituted products.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for nucleophilic substitution .

Research indicates that 5-Bromo-3-fluoro-2-hydroxybenzaldehyde exhibits significant biological activity. It serves as a precursor for synthesizing various biologically active compounds. The presence of halogens and hydroxyl groups enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry. Its derivatives have been studied for potential antimicrobial and antifungal properties .

The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde can be achieved through several methods:

  • Bromination and Fluorination: Starting from 3-hydroxybenzaldehyde, bromination and fluorination reactions are performed under controlled conditions using bromine and fluorinating agents.
  • Multistep Synthesis: This method may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups onto the aromatic ring.
  • Reagent Optimization: In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use can enhance yield and purity during synthesis .

5-Bromo-3-fluoro-2-hydroxybenzaldehyde has diverse applications across various fields:

  • Organic Synthesis: It is used as a building block in synthesizing more complex organic molecules.
  • Medicinal Chemistry: It plays a role in developing pharmaceuticals by serving as a precursor for bioactive compounds.
  • Dyes and Pigments: The compound is also utilized in producing dyes and pigments due to its unique color properties .

Studies on the interaction of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde with biological systems reveal its potential as an active agent in modulating enzyme activities or receptor interactions. Its halogenated structure may influence binding affinity and specificity towards various biological targets, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Here are some notable comparisons:

Compound NameKey Differences
2-Bromo-5-fluorobenzaldehydeLacks the hydroxyl group; different reactivity
2-Bromo-3-hydroxybenzaldehydeDoes not contain fluorine; altered chemical properties
5-Bromo-2-fluorobenzaldehydeDifferent positioning of substituents affects behavior
4-Bromo-3-fluoro-2-hydroxybenzoic acidContains a carboxylic acid group instead of an aldehyde

Uniqueness

What makes 5-Bromo-3-fluoro-2-hydroxybenzaldehyde unique is its specific combination of substituents at defined positions on the benzene ring. This unique arrangement imparts distinct chemical properties that are valuable in both research and industrial applications, particularly in synthesizing novel compounds with targeted biological activity .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-bromo-3-fluoro-2-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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